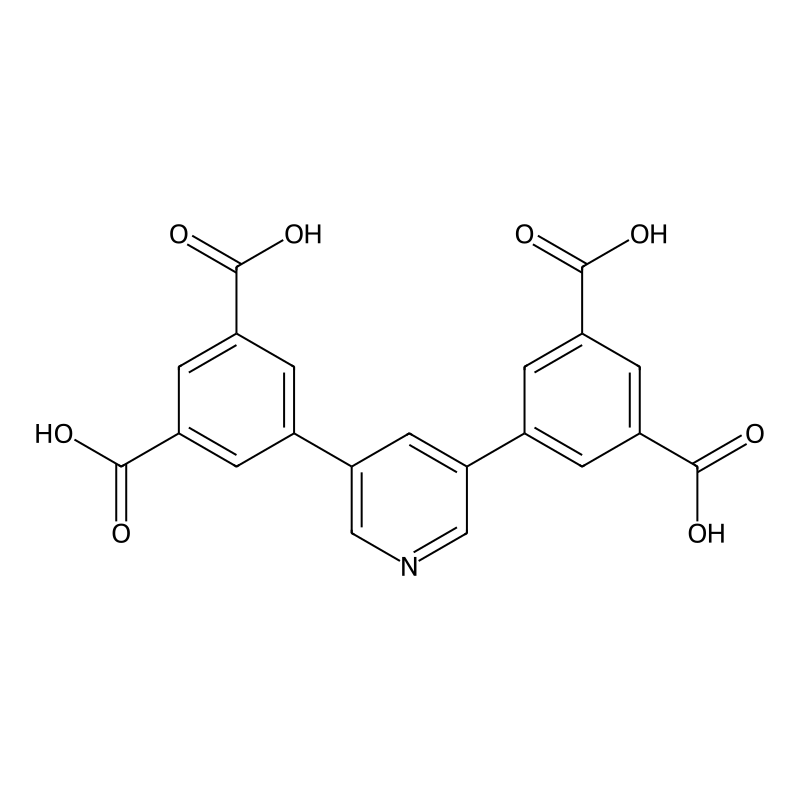5,5'-(Pyridine-3,5-diyl)diisophthalic acid

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5,5'-(Pyridine-3,5-diyl)diisophthalic acid, with the chemical formula C21H13NO8 and CAS number 1433029-60-7, is a rigid tetracarboxylic acid compound featuring two isophthalic acid moieties linked by a pyridine spacer. This unique structure contributes to its properties as a versatile ligand in metal-organic frameworks (MOFs) and other applications in materials science. The compound appears as an off-white powder or crystal and has a molecular weight of 407.33 g/mol .
The chemical reactivity of 5,5'-(Pyridine-3,5-diyl)diisophthalic acid is primarily attributed to its carboxylic acid groups, which can participate in various reactions such as:
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide.
- Coordination Chemistry: The carboxylate groups can coordinate with metal ions, forming stable complexes that are crucial in the synthesis of MOFs .
The synthesis of 5,5'-(Pyridine-3,5-diyl)diisophthalic acid typically involves the following steps:
- Starting Materials: Isophthalic acid and pyridine derivatives are used as starting materials.
- Condensation Reaction: A condensation reaction is performed under controlled conditions (e.g., temperature and solvent) to link the isophthalic acid moieties through the pyridine spacer.
- Purification: The crude product is purified via recrystallization or chromatography to obtain the final compound in high purity .
5,5'-(Pyridine-3,5-diyl)diisophthalic acid has several notable applications:
- Metal-Organic Frameworks: It serves as a bridging ligand in the formation of MOFs, which are utilized for gas storage, separation processes, and catalysis.
- Sensors: The compound has shown potential in selective detection of metal ions like iron and environmental pollutants such as polychlorinated benzenes .
- Material Science: Its unique structural properties make it suitable for developing advanced materials with specific functionalities.
Interaction studies involving 5,5'-(Pyridine-3,5-diyl)diisophthalic acid focus on its coordination with various metal ions. These studies reveal that the compound can selectively bind certain metals due to the presence of multiple carboxylate groups that facilitate strong interactions. For example, it has been reported to form stable complexes with iron ions, which can be exploited for sensing applications .
Several compounds share structural similarities with 5,5'-(Pyridine-3,5-diyl)diisophthalic acid. Here are some notable examples:
| Compound Name | Chemical Formula | CAS Number | Key Features |
|---|---|---|---|
| 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | C21H13NO4 | 1431292-15-7 | Similar biphenyl structure; used in coordination polymers |
| 5,5'-(Pyridine-2,5-diyl)diisophthalic acid | C21H13NO8 | 1431292-15-7 | Variation in pyridine substitution; potential for different metal binding properties |
| 4,4'-Bipyridine | C10H8N2 | 524-15-6 | A simpler structure that can act as a ligand but lacks carboxylic functionalities |
Uniqueness
The uniqueness of 5,5'-(Pyridine-3,5-diyl)diisophthalic acid lies in its dual functionality as both a rigid ligand and a tetracarboxylic acid. This combination enhances its ability to form stable metal complexes while providing sites for further functionalization or interaction with other molecules. Its specific arrangement of functional groups allows for selective interactions that may not be present in simpler analogs or variations .
H₄PyDIP (C₂₁H₁₃NO₈, molecular weight 407.33 g/mol) features a symmetrical architecture with two isophthalic acid groups connected via a pyridine ring at the 3,5-positions. This arrangement creates a planar, conjugated system that enhances π-π interactions and coordinative versatility. The four carboxylic acid groups act as primary metal-binding sites, while the pyridine nitrogen provides secondary coordination potential.
Crystallographic and Spectroscopic Characteristics
Single-crystal X-ray diffraction studies of H₄PyDIP-based MOFs reveal a tendency toward interpenetrated 3D networks. For example, the lanthanide MOF [(CH₃)₂NH₂]₂[Ln₂(L)₂(H₂O)₂]·2DMF·2H₂O (H₄L = H₄PyDIP) adopts a pts topology with 1D hexagonal channels. Fourier-transform infrared (FT-IR) spectroscopy of the ligand shows characteristic O–H stretches at 2500–3000 cm⁻¹ and C=O vibrations at 1680–1720 cm⁻¹, which shift upon deprotonation during MOF synthesis.
Table 1: Key Physicochemical Properties of H₄PyDIP
| Property | Value |
|---|---|
| CAS Number | 1433029-60-7 |
| Molecular Formula | C₂₁H₁₃NO₈ |
| Appearance | Off-white powder or crystals |
| Melting Point | Not available |
| Solubility | Insoluble in water; soluble in DMF, DMSO |







